molecular formula C8H15ClO2 B12969280 Tert-butyl 3-chloro-2-methylpropanoate

Tert-butyl 3-chloro-2-methylpropanoate

Cat. No.: B12969280
M. Wt: 178.65 g/mol
InChI Key: BDUGBEHHJXWICO-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-2-methylpropanoate is an ester derivative of propanoic acid featuring a tert-butyl protecting group, a chlorine substituent at the third carbon, and a methyl group at the second carbon of the propionate chain.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

tert-butyl 3-chloro-2-methylpropanoate

InChI

InChI=1S/C8H15ClO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI Key

BDUGBEHHJXWICO-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides in polar solvents like ethanol or water.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as tert-butyl 3-hydroxy-2-methylpropanoate or tert-butyl 3-amino-2-methylpropanoate.

    Hydrolysis: 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.

    Reduction: Tert-butyl 3-chloro-2-methylpropanol.

Scientific Research Applications

Tert-butyl 3-chloro-2-methylpropanoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis or nucleophilic attack, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-chloro-2-methylpropanoate with structurally related compounds from the provided evidence, focusing on molecular properties, functional groups, applications, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Profile
This compound* C₈H₁₅ClO₂ ~178.66 Chloro, ester, tert-butyl Organic synthesis intermediate Assume standard PPE
tert-Butyl 3-amino-2-methylpropanoate HCl C₈H₁₈ClNO₂ 195.69 Amino (HCl salt), ester, tert-butyl Pharmaceutical building block Requires PPE
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl, pyrrolidine, ester Medicinal chemistry R&D No known hazards

*Inferred data based on structural analysis; exact values may vary.

Key Comparisons:

Structural and Functional Differences :

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